molecular formula C16H18ClN5O2 B10918152 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide

Cat. No.: B10918152
M. Wt: 347.80 g/mol
InChI Key: IHCOOTZUMZHDLJ-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-FURAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chloromethyl group and a furanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-FURAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Chloromethylation: The pyrazole ring is then chloromethylated using chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base such as triethylamine.

    Coupling with Furanamide: The chloromethylated pyrazole is coupled with furanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the chloromethyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can be substituted with various nucleophiles, including amines, thiols, and alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with the chloromethyl group converted to a methyl group.

    Substitution: Substituted derivatives with various functional groups replacing the chloromethyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Biological Probes: It can be used as a probe to study biological processes involving pyrazole and furanamide moieties.

Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Anti-inflammatory Agents: It may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation.

Industry

    Agriculture: The compound can be used in the development of agrochemicals for pest control.

    Pharmaceuticals: It can be a precursor for the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-FURAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-FURAMIDE
  • **5-[(4-ETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-FURAMIDE

Uniqueness

The presence of the chloromethyl group in 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-FURAMIDE distinguishes it from similar compounds. This functional group imparts unique chemical reactivity, allowing for diverse chemical transformations and applications. Additionally, the combination of pyrazole and furanamide moieties provides a unique structural framework that can interact with biological targets in a specific manner.

Properties

Molecular Formula

C16H18ClN5O2

Molecular Weight

347.80 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide

InChI

InChI=1S/C16H18ClN5O2/c1-11-12(6-18-21(11)3)8-20(2)16(23)15-5-4-14(24-15)10-22-9-13(17)7-19-22/h4-7,9H,8,10H2,1-3H3

InChI Key

IHCOOTZUMZHDLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN(C)C(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Origin of Product

United States

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